5H-[1,3]Thiazolo[3,2-c][1,3]oxazole
CAS No.: 253610-31-0
Cat. No.: VC20576430
Molecular Formula: C5H5NOS
Molecular Weight: 127.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 253610-31-0 |
|---|---|
| Molecular Formula | C5H5NOS |
| Molecular Weight | 127.17 g/mol |
| IUPAC Name | 5H-[1,3]thiazolo[3,2-c][1,3]oxazole |
| Standard InChI | InChI=1S/C5H5NOS/c1-2-8-5-3-7-4-6(1)5/h1-3H,4H2 |
| Standard InChI Key | FKEDYRZIUPXNSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1N2C=CSC2=CO1 |
Introduction
Structural Characteristics and Electronic Properties
The core structure of 5H- Thiazolo[3,2-c][1, oxazole consists of a thiazole ring (containing sulfur and nitrogen) fused to an oxazole ring (containing oxygen and nitrogen). The arrangement of heteroatoms creates distinct electron-rich and electron-deficient regions, influencing its reactivity. The sulfur atom contributes to the compound’s polarizability, while the oxygen atom enhances hydrogen-bonding capabilities.
Key structural features include:
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Ring fusion pattern: The [3,2-c] fusion denotes the connectivity between the thiazole and oxazole rings, positioning the sulfur atom adjacent to the oxygen atom.
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Tautomerism: Proton transfer between nitrogen atoms may lead to tautomeric forms, affecting stability and interaction with biological targets.
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Substituent effects: Functional groups attached to the rings modulate electronic density, altering solubility and reactivity.
Synthetic Methodologies
While no direct synthesis of 5H- Thiazolo[3,2-c][1, oxazole is documented in the reviewed literature, analogous strategies for related thiazolo-oxazole systems provide guidance. For example, the synthesis of thiazolo[3,2-a]pyrimidines involves cyclization reactions between thiouracil derivatives and α-halo carbonyl compounds (Scheme 1) .
Cyclization Approaches
A common route to fused thiazole systems involves the reaction of 2-aminothiazoles with 1,3-ketoesters in the presence of acid or base catalysts . For instance, chloroethynylphosphonates react with substituted 2-thiouracils to form phosphonylated thiazolopyrimidines via regioselective cyclization (Scheme 2) . This method highlights the importance of electronic effects in determining reaction pathways.
Regioselectivity Considerations
In the synthesis of thiazolo[3,2-a]pyrimidines, cyclization through either the N1 or N3 nitrogen atom of thiouracil derivatives dictates product formation . Electron-donating substituents on the thiouracil ring favor cyclization through the N3 atom, while unsubstituted systems predominantly react via the N1 atom . These principles may extend to the synthesis of 5H- Thiazolo[3,2-c] oxazole, where substituent placement could control regioselectivity.
Material Science Applications
The conjugated π-system of 5H- Thiazolo[3,2-c][1, oxazole makes it a candidate for organic electronic materials. Similar heterocycles are employed in:
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Organic light-emitting diodes (OLEDs): As electron-transport layers due to high electron affinity.
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Photovoltaic cells: Enhancing charge separation in donor-acceptor systems.
Challenges and Future Directions
Current limitations in studying 5H- Thiazolo[3,2-c] oxazole include:
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Synthetic accessibility: Developing regioselective methods for large-scale production.
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Biological profiling: Establishing structure-activity relationships through in vitro and in vivo assays.
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Computational modeling: Predicting reactivity and binding modes using density functional theory (DFT).
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